molecular formula C6H12ClN3S B2609269 (2-Methyl-4-methylsulfanylpyrazol-3-yl)methanamine;hydrochloride CAS No. 2470436-05-4

(2-Methyl-4-methylsulfanylpyrazol-3-yl)methanamine;hydrochloride

Cat. No.: B2609269
CAS No.: 2470436-05-4
M. Wt: 193.69
InChI Key: RRDRTSVIPLFGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-4-methylsulfanylpyrazol-3-yl)methanamine hydrochloride is a pyrazole-derived amine salt characterized by a methyl group at position 2 and a methylsulfanyl (SCH₃) group at position 4 of the pyrazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name

(2-methyl-4-methylsulfanylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.ClH/c1-9-5(3-7)6(10-2)4-8-9;/h4H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDRTSVIPLFGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)SC)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Methyl-4-methylsulfanylpyrazol-3-yl)methanamine;hydrochloride is a derivative of pyrazole, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H11ClN2S
  • Molecular Weight : 192.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methylsulfanyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and exert effects on cellular pathways.

Target Interactions

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity
    • Effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
    • Exhibits potential as an antibacterial agent, particularly against resistant strains.
  • Antiproliferative Effects
    • Demonstrated inhibition of cancer cell proliferation in vitro.
    • Case studies reveal significant cytotoxicity against human cancer cell lines such as HeLa and A549.
  • Anti-inflammatory Properties
    • Reduces the expression of pro-inflammatory cytokines in cellular models.
    • May inhibit signaling pathways associated with inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
AntiproliferativeIC50 values < 250 µg/mL for cancer cells
Anti-inflammatoryReduced cytokine levels

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound showed a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli and 78.12 µg/mL against S. aureus, indicating significant antibacterial properties .
  • Cytotoxicity Assay :
    Research conducted on the HeLa cell line demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 226 µg/mL, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues by Heterocyclic Core

Pyrazole Derivatives
  • (1-Phenyl-1H-pyrazol-4-yl)methanamine Hydrochloride Structure: Pyrazole core with a phenyl group at position 1 and an aminomethyl group at position 3. Molecular Weight: 209.68 g/mol (CAS: EN300-6504744) . Comparison: The phenyl group increases aromaticity and lipophilicity compared to the target compound’s methyl and methylsulfanyl substituents. This may enhance membrane permeability but reduce aqueous solubility.
  • {5-[(Methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine Hydrochloride Structure: Triazole core with a methylsulfanyl-methyl group. Molecular Weight: Not explicitly stated, but similar triazole derivatives (e.g., C₅H₁₁ClN₄S) average ~194.68 g/mol . Comparison: The triazole ring (vs. pyrazole) may alter hydrogen-bonding capacity and metabolic stability.
Thiazole Derivatives
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Structure: Thiazole core with a 4-chlorophenyl group and aminomethyl at position 4. Molecular Weight: 261.17 g/mol (CAS: 690632-35-0). Melting Point: 268°C . Comparison: The thiazole ring introduces a sulfur atom, which may improve π-stacking interactions.
  • (4-Methylthiazol-2-yl)methanamine Dihydrochloride Structure: Thiazole core with a methyl group at position 4. Molecular Weight: 201.12 g/mol (CAS: 71064-30-7). Comparison: The dihydrochloride salt increases water solubility compared to mono-hydrochloride salts. The methyl group at position 4 may sterically hinder interactions at the active site in biological systems .
Imidazole and Cyclopropane Derivatives
  • [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride

    • Structure : Imidazole core with a 3-methoxybenzyl group.
    • Molecular Weight : 253.73 g/mol (CAS: 1439902-60-9).
    • Comparison : The imidazole ring’s dual nitrogen atoms increase basicity, while the methoxybenzyl group adds steric bulk and aromaticity, likely influencing receptor-binding affinity .
  • (1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine Hydrochloride Structure: Cyclopropane ring fused to a fluorinated aromatic group. Molecular Weight: 181.21 g/mol (C₁₀H₁₂FNO). The fluorine atom improves metabolic stability compared to methylsulfanyl groups .

Physicochemical Properties Comparison

Compound Name (Core Structure) Molecular Weight (g/mol) Melting Point (°C) Key Substituents Salt Form
Target: (2-Methyl-4-methylsulfanylpyrazol-3-yl)methanamine HCl ~220 (estimated) N/A 2-CH₃, 4-SCH₃ Hydrochloride
(1-Phenyl-1H-pyrazol-4-yl)methanamine HCl 209.68 N/A 1-Ph, 4-NH₂CH₂ Hydrochloride
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 261.17 268 4-Cl-Ph, 4-NH₂CH₂ Hydrochloride
{5-[(Methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine HCl ~194.68 N/A 5-(SCH₃)CH₂ Hydrochloride
(4-Methylthiazol-2-yl)methanamine Dihydrochloride 201.12 N/A 4-CH₃ Dihydrochloride

Functional and Application Insights

  • Methylsulfanyl vs.
  • Salt Forms : Hydrochloride salts generally improve solubility, but dihydrochlorides (e.g., ) may offer enhanced stability in acidic environments .
  • Heterocyclic Cores: Pyrazoles are known for their role in kinase inhibition, while thiazoles and triazoles are prevalent in antimicrobial agents. The target compound’s pyrazole core may align with anticancer or anti-inflammatory applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.